![molecular formula C24H26N4O4 B15105584 N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15105584.png)
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from carbonyl groups.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a methoxyphenyl group, and a pyrrolidine ring, which imparts distinct chemical and biological properties .
Biological Activity
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activities. Characterized by the presence of an indole moiety, a methoxyphenyl group, and a pyrrolidine ring, this compound has garnered attention in various fields of research, particularly in medicinal chemistry.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C24H26N4O4 |
Molecular Weight | 434.5 g/mol |
IUPAC Name | N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI Key | FMNDLARHGHHXHP-UHFFFAOYSA-N |
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of indole derivatives and subsequent coupling reactions to form the final product. This complexity suggests diverse reactivity and potential modifications that could enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The indole moiety can interact with serotonin receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
- Binding Affinity : The methoxyphenyl group may enhance binding affinity to target proteins, improving efficacy.
Anticancer Activity
Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Study A : A derivative of this compound demonstrated selective cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
Neuroprotective Effects
Research has indicated neuroprotective effects of indole-based compounds:
- Study B : In vitro assays showed that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
Indole-3-acetic acid | Plant growth regulation | Simpler structure, less complex activity |
3-Methoxybenzamide | Moderate anti-inflammatory effects | Lacks indole moiety |
Pyrrolidine derivatives | Diverse pharmacological effects | Varies widely based on substituents |
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O4/c1-32-19-8-6-18(7-9-19)28-15-17(13-23(28)30)24(31)26-11-10-25-22(29)12-16-14-27-21-5-3-2-4-20(16)21/h2-9,14,17,27H,10-13,15H2,1H3,(H,25,29)(H,26,31) |
InChI Key |
PENKGKFUGSXQES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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